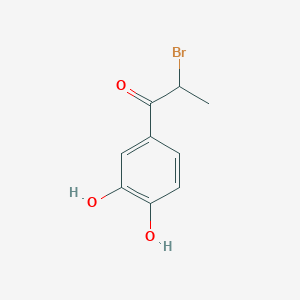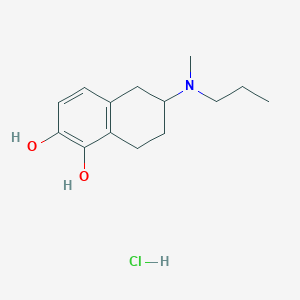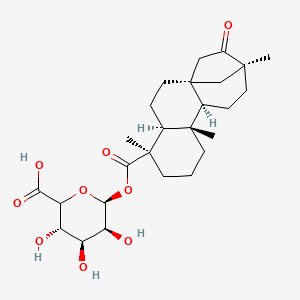![molecular formula C14H11FN4O B1515319 2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(5-fluoro-6-methylpyridin-2-yl)ethanone CAS No. 1132610-47-9](/img/structure/B1515319.png)
2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(5-fluoro-6-methylpyridin-2-yl)ethanone
説明
2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(5-fluoro-6-methylpyridin-2-yl)ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(5-fluoro-6-methylpyridin-2-yl)ethanone is not fully understood. However, it has been reported that the compound induces apoptosis in cancer cells by activating the caspase-dependent pathway. Additionally, it has been suggested that the compound may inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(5-fluoro-6-methylpyridin-2-yl)ethanone have been studied in vitro and in vivo. In vitro studies have shown that the compound exhibits potent cytotoxicity against various cancer cell lines. In vivo studies have shown that the compound has low toxicity and does not cause significant adverse effects in animal models.
実験室実験の利点と制限
One of the advantages of using 2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(5-fluoro-6-methylpyridin-2-yl)ethanone in lab experiments is its potent cytotoxicity against cancer cells. Additionally, the compound has low toxicity and does not cause significant adverse effects in animal models. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for the research on 2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(5-fluoro-6-methylpyridin-2-yl)ethanone. One of the directions is to further investigate the mechanism of action of the compound and its potential targets in cancer cells. Another direction is to optimize the synthesis method of the compound to improve its yield and purity. Additionally, it may be interesting to evaluate the potential use of the compound in combination with other anticancer agents to enhance its efficacy. Finally, the compound may also be studied for its potential applications in other fields, such as materials science and nanotechnology.
Conclusion:
In conclusion, 2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(5-fluoro-6-methylpyridin-2-yl)ethanone is a chemical compound that has potential applications in various fields of research. Its potent cytotoxicity against cancer cells and low toxicity make it an attractive candidate for further investigation. However, more research is needed to fully understand the mechanism of action of the compound and its potential applications in different fields.
科学的研究の応用
2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(5-fluoro-6-methylpyridin-2-yl)ethanone has been studied for its potential applications in various fields of research. In the field of medicinal chemistry, this compound has been evaluated for its anticancer activity. It has been reported that the compound exhibits potent cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, this compound has been studied for its potential use as a photosensitizer in photodynamic therapy, which is a non-invasive treatment for cancer.
特性
IUPAC Name |
1-(5-fluoro-6-methylpyridin-2-yl)-2-([1,2,4]triazolo[1,5-a]pyridin-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O/c1-9-11(15)3-4-12(18-9)13(20)6-10-2-5-14-16-8-17-19(14)7-10/h2-5,7-8H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFYKETYUYEBDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)CC2=CN3C(=NC=N3)C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20855938 | |
| Record name | 1-(5-Fluoro-6-methylpyridin-2-yl)-2-([1,2,4]triazolo[1,5-a]pyridin-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20855938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(5-fluoro-6-methylpyridin-2-yl)ethanone | |
CAS RN |
1132610-47-9 | |
| Record name | 1-(5-Fluoro-6-methyl-2-pyridinyl)-2-[1,2,4]triazolo[1,5-a]pyridin-6-ylethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1132610-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Fluoro-6-methylpyridin-2-yl)-2-([1,2,4]triazolo[1,5-a]pyridin-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20855938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![6-Amino-2-[[2-[[2-[[2-[[2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]-N-[1-[[1-[(1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]hexanamide](/img/structure/B1515287.png)




![3-(3-methylanilino)-1H-naphtho[2,3-h]quinoxaline-2,7,12-trione](/img/structure/B1515301.png)
![6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1515302.png)
![Ethyl imidazo[2,1-b]thiazole-2-carboxylate](/img/structure/B1515303.png)